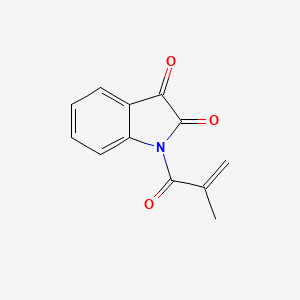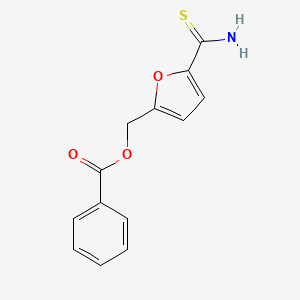
4,5-Furazandimethanol dinitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Furazandimethanol dinitrate is an organic compound with the molecular formula C₄H₄N₄O₇ and a molecular weight of 220.0972 g/mol This compound is characterized by the presence of two nitrate groups attached to a furazan ring, making it a dinitrate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Furazandimethanol dinitrate typically involves the nitration of 4,5-furazandimethanol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic, and careful temperature control is essential to prevent decomposition or unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The nitration reaction is conducted in stainless steel reactors equipped with cooling systems to maintain the desired temperature range .
Chemical Reactions Analysis
Types of Reactions: 4,5-Furazandimethanol dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitrate groups to amino groups.
Substitution: Nitrate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Nitro derivatives of 4,5-furazandimethanol.
Reduction: Amino derivatives of 4,5-furazandimethanol.
Substitution: Various substituted furazan derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Furazandimethanol dinitrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound’s nitrate groups make it a potential candidate for studying nitric oxide release and its biological effects.
Medicine: Research is ongoing to explore its potential as a vasodilator due to its nitrate content.
Industry: It is used in the production of explosives and propellants due to its high energy content.
Mechanism of Action
The mechanism of action of 4,5-Furazandimethanol dinitrate involves the release of nitric oxide (NO) upon metabolic activation. Nitric oxide is a potent vasodilator that relaxes vascular smooth muscle cells by increasing the levels of cyclic guanosine monophosphate (cGMP). This process involves the activation of guanylate cyclase, leading to the relaxation of smooth muscle fibers and subsequent vasodilation .
Comparison with Similar Compounds
Nitroglycerin: Another nitrate ester used as a vasodilator.
Isosorbide dinitrate: A nitrate compound with similar vasodilatory effects.
Pentaerythritol tetranitrate: A nitrate ester used in explosives and propellants.
Uniqueness: 4,5-Furazandimethanol dinitrate is unique due to its furazan ring structure, which imparts distinct chemical properties compared to other nitrate esters.
Properties
CAS No. |
57449-43-1 |
|---|---|
Molecular Formula |
C4H4N4O7 |
Molecular Weight |
220.10 g/mol |
IUPAC Name |
[4-(nitrooxymethyl)-1,2,5-oxadiazol-3-yl]methyl nitrate |
InChI |
InChI=1S/C4H4N4O7/c9-7(10)13-1-3-4(6-15-5-3)2-14-8(11)12/h1-2H2 |
InChI Key |
FELQBVPTAWJQAO-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NON=C1CO[N+](=O)[O-])O[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Methylnaphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607119.png)

![3-Chloro-6-[2-methoxy-6-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14607126.png)



![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium](/img/structure/B14607161.png)



![Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl-](/img/structure/B14607181.png)

![(8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14607186.png)
